(2R)-2-pyridin-2-ylpropan-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-pyridin-2-ylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-7(6-10)8-4-2-3-5-9-8/h2-5,7,10H,6H2,1H3/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXZXELXVPQSDGR-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00941146 | |
| Record name | 2-(Pyridin-2-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00941146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
194228-34-7 | |
| Record name | 2-(Pyridin-2-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00941146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Academic Significance of Chiral Pyridyl Alcohols in Modern Chemistry
Chiral pyridyl alcohols are a class of organic compounds that have garnered considerable attention in contemporary chemical research. Their significance stems from their unique structural features: a stereogenic center bearing a hydroxyl group and a pyridine (B92270) ring. This combination imparts a set of valuable properties that make them versatile tools in asymmetric synthesis.
The pyridine moiety, with its nitrogen atom, can coordinate to a wide variety of metal ions, while the alcohol group can act as a covalent bonding site. mdpi.com This dual-coordination capability allows them to function as effective bidentate ligands in the formation of chiral metal complexes. mdpi.com These complexes, in turn, can serve as catalysts for a range of enantioselective reactions, transferring their chirality to the products of the reaction with high fidelity. diva-portal.org The development of novel chiral catalytic systems is a driving force in chemical research, and chiral pyridyl alcohols have proven to be valuable scaffolds in this endeavor. mdpi.com
Beyond their use in catalysis, chiral pyridyl alcohols are also valuable chiral building blocks, or synthons. They can be incorporated into larger, more complex molecules, introducing a specific stereocenter. The ability to synthesize these alcohols with high enantiomeric purity, for instance through lipase-catalyzed enantioselective acetylation, further enhances their utility. acs.org The electronic and steric properties of the pyridine ring can be readily modified, allowing for the fine-tuning of the ligand's properties to optimize the outcome of a specific chemical transformation. diva-portal.org
Contextualization of 2r 2 Pyridin 2 Ylpropan 1 Ol Within Chiral Alcohol Research
Enantioselective and Diastereoselective Synthetic Routes
The synthesis of chiral alcohols from prochiral ketones can be achieved through several asymmetric strategies, with asymmetric hydrogenation being a particularly attractive method due to its high atom economy and suitability for industrial applications. rsc.org
Asymmetric Hydrogenation of Prochiral Pyridyl Ketones
The direct asymmetric hydrogenation of 2-pyridyl ketones presents a significant challenge due to the coordinating effect of the pyridine (B92270) nitrogen, which can poison the metal catalyst. researchgate.netunimi.it Despite this, various metal-catalyzed systems have been developed to achieve high enantioselectivity.
Several transition metal catalysts have been effectively employed for the asymmetric hydrogenation of 2-acetylpyridine, the prochiral ketone precursor to 2-pyridin-2-ylpropan-1-ol.
Ruthenium Catalysts: In 2000, Noyori and his team demonstrated that RuCl₂[(R)-xylbinap][(R)-daipen] could hydrogenate a 2-pyridyl ketone with over 99% enantiomeric excess (ee). rsc.org That same year, another research group reported the use of RuCl₂[(S)-xylPhanePhos][(R,R)-DPEN] for the asymmetric hydrogenation of 2-acetylpyridine, achieving 78% ee. rsc.org Other ruthenium-based catalysts have since been reported with enantioselectivities ranging from 27% to over 99%. rsc.org
Rhodium Catalysts: In 2015, a Rh/binapine-catalyzed asymmetric hydrogenation of 2-pyridyl ketones was developed, showing enantioselectivities from 80% to over 99% ee. rsc.orgresearchgate.net However, this system is less effective for substrates with functional groups at other positions on the pyridine ring. rsc.org
Iridium Catalysts: Iridium-catalyzed asymmetric hydrogenation of 2-acetylpyridine has been studied, yielding ee values between 46% and 99%. rsc.org More recently, an Ir-f-phamidol catalyst has shown high efficiency and enantioselectivity (up to >99% ee) for the hydrogenation of 2-pyridyl ketones under mild conditions. rsc.org This system demonstrated a substrate-to-catalyst ratio (S/C) of up to 10,000, highlighting its potential for practical applications. rsc.org
Earth-Abundant Metal Catalysts: Catalysts based on more abundant metals like copper, iron, and manganese have also been explored for the asymmetric reduction of 2-acetylpyridine, with reported enantioselectivities ranging from 72% to 99%. rsc.org
Table 1: Performance of Various Homogeneous Catalysts in the Asymmetric Hydrogenation of 2-Acetylpyridine
| Catalyst System | Metal | Enantiomeric Excess (ee) (%) | Reference |
|---|---|---|---|
| RuCl₂[(R)-xylbinap][(R)-daipen] | Ru | >99 | rsc.org |
| RuCl₂[(S)-xylPhanePhos][(R,R)-DPEN] | Ru | 78 | rsc.org |
| Rh/binapine | Rh | 80 to >99 | rsc.orgresearchgate.net |
| Ir-f-phamidol | Ir | up to >99 | rsc.org |
| Copper-based | Cu | 72 to 99 | rsc.org |
| Iron-based | Fe | 72 to 99 | rsc.org |
| Manganese-based | Mn | 72 to 99 | rsc.org |
The success of asymmetric hydrogenation heavily relies on the design of the chiral ligand. For pyridyl ketones, multidentate ligands have shown significant promise.
A series of ferrocene-based chiral multidentate P,P,N,N-ligands have been designed and synthesized. acs.org These ligands can be prepared in a single step and, when complexed with ruthenium, effectively catalyze the asymmetric hydrogenation of 2-pyridyl ketones under mild conditions, producing the desired chiral alcohols with high yields and excellent enantioselectivities. acs.org The development of ferrocene-based multidentate ligands like f-amphol, f-ampha, f-amphox, f-amphamide, and f-phamidol for iridium-catalyzed asymmetric hydrogenation has also been a focus. acs.org
Chiral P,N,N-ligands with ferrocene, phenethylamine, and spiro backbones have also been developed. researchgate.net These tridentate ligands have demonstrated excellent performance in asymmetric hydrogenations catalyzed by ruthenium, iridium, manganese, and cobalt. researchgate.net
The primary mechanistic challenge in the hydrogenation of pyridyl substrates is the strong coordination of the pyridine nitrogen to the metal center, which can lead to catalyst inhibition. unimi.it The high resonance stability of the pyridine ring necessitates harsh reaction conditions, such as elevated temperatures and pressures, which can negatively impact enantioselectivity. unimi.it
Overcoming these challenges often involves the design of specific catalytic systems. For instance, detailed kinetic and spectroscopic studies of Ru-DTBM-segphos catalyzed asymmetric hydrogenation of pyridine-pyrroline substrates revealed a substrate-mediated H/D exchange process, providing insights into the roles of hydrogen gas, metal-hydride species, and protic solvents in the catalytic cycle. nih.gov In some cases, interrupting the hydrogenation process before complete saturation of the pyridine ring can lead to the formation of valuable, partially hydrogenated products like δ-lactams. nih.gov Mechanistic studies using techniques like gas chromatography-mass spectroscopy with deuterated reagents have been employed to understand the hydrogen source and reaction pathways in electrocatalytic hydrogenation systems. acs.org
Design and Optimization of Chiral Ligands for Pyridyl Substrates
Biocatalytic Approaches for Stereoselective Production
Biocatalysis offers an alternative, environmentally friendly approach to producing chiral alcohols. srce.hr These reactions are often carried out under mild conditions and can exhibit high stereoselectivity.
The use of whole-cell biocatalysts and isolated enzymes for the reduction of 2-acetylpyridine has been explored.
A screening of 28 edible plants with reductase activity identified several types of beans (pinto, Flor de Mayo, ayocote, black, and bayo) as effective biocatalysts. tandfonline.comresearchgate.net While the reduction of ketones was generally low, bayo and black beans were found to produce (R)-1-(pyridin-2-yl)ethanol in enantiopure form. tandfonline.comresearchgate.net
The yeast Geotrichum arilaitensis was screened for its ability to reduce various aromatic aldehydes and ketones. mdpi.com It showed activity towards 2-acetylpyridine, achieving a 35.3% conversion. mdpi.com The study noted that the conversion of both aromatic aldehydes and aromatic-aliphatic ketones by a single biocatalyst is not common. mdpi.com
The use of immobilized Candida antarctica lipase (B570770) B (CALB) has been investigated for the kinetic resolution of racemic alcohols, a process that can be used to obtain the desired enantiomer. researchgate.net Furthermore, alcohol dehydrogenases (ADHs) are commonly used for the stereoselective reduction of prochiral ketones. nih.gov For example, a recombinant ADH from Lactobacillus kefir expressed in E. coli has been used for the quantitative conversion of a prochiral ketone to the corresponding (R)-alcohol with excellent optical purity. nih.gov
Table 2: Biocatalytic Reduction of 2-Acetylpyridine
| Biocatalyst | Product | Enantiomeric Purity | Conversion/Yield | Reference |
|---|---|---|---|---|
| Bayo and Black Beans | (R)-1-(pyridin-2-yl)ethanol | Enantiopure | Low | tandfonline.comresearchgate.net |
| Geotrichum arilaitensis | 1-(pyridin-2-yl)ethanol | Not specified | 35.3% Conversion | mdpi.com |
Application of Microbial Cell Catalysis
The asymmetric reduction of prochiral ketones to chiral alcohols using whole-cell microbial catalysts offers a green and highly selective synthetic route. Various microorganisms, including fungi and bacteria, possess ketoreductases that can reduce 2-acetylpyridine to the corresponding alcohol with high enantiomeric excess (ee).
Fungal strains, in particular, have demonstrated significant efficacy. For instance, newly isolated strains of Penicillium sp., Alternaria alternata, and Trichothecium flavus have been used for the asymmetric reduction of 2-acetylpyridine. osdd.net These biocatalysts typically yield the (S)-enantiomer of the corresponding alcohol. However, the search for organisms that produce the (R)-enantiomer is ongoing, with some bacterial strains from the Lactobacillus genus known to possess (R)-specific alcohol dehydrogenases. researchgate.net One study on the fungus Didymosphaeria igniaria showed it efficiently reduces 2-acetylpyridine to the corresponding (S)-alcohol with 100% conversion and over 99% ee. researchgate.net Similarly, crude reductase enzymes from plants, such as bayo and black beans, have been shown to reduce 2-acetylpyridine, yielding (R)-1-(pyridin-2-yl)ethanol in enantiopure form, although with low conversion. researchgate.net
The process often involves using the microorganism's whole cells suspended in a buffer, to which the substrate (e.g., 2-acetylpyridine) is added, sometimes with a co-substrate like glucose or isopropanol (B130326) to facilitate cofactor regeneration (NADH/NADPH). osdd.netresearchgate.net The reaction conditions, such as pH, temperature, and substrate concentration, are optimized to maximize conversion and enantioselectivity. researchgate.net
Table 1: Examples of Microbial Reduction of 2-Acetylpyridine
| Biocatalyst | Product Configuration | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |
| Didymosphaeria igniaria | (S) | 100 | >99 | researchgate.net |
| Penicillium sp. | (S) | 100 | >99 | osdd.net |
| Alternaria alternata | (S) | 100 | >99 | osdd.net |
| Trichothecium flavus | (S) | 100 | >99 | osdd.net |
| Bayo/Black Beans | (R) | Low | >99 | researchgate.net |
Chiral Auxiliary and Chiral Pool Strategies
Chiral auxiliaries are stereogenic compounds temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. researchgate.net After the desired stereocenter is created, the auxiliary is removed. This strategy is highly effective for synthesizing specific enantiomers.
A common approach involves attaching a chiral auxiliary, such as an Evans oxazolidinone or a Oppolzer's camphorsultam, to a carboxylic acid precursor. researchgate.net For the synthesis of this compound, one could envision starting with 2-pyridineacetic acid. This acid would be acylated to a chiral auxiliary, for example, a (4R,5S)-4-methyl-5-phenyloxazolidinone. The resulting N-acyl oxazolidinone can then undergo diastereoselective methylation at the α-position. The steric hindrance provided by the auxiliary directs the incoming methyl group to a specific face, leading to the desired (R) configuration at the newly formed stereocenter. Subsequent reductive cleavage of the auxiliary not only liberates the chiral product but also reduces the carbonyl group to the primary alcohol, yielding this compound.
Another relevant strategy involves the diastereoselective addition of nucleophiles to imines derived from pyridine-2-carbaldehyde and a chiral amine or sulfinamide (e.g., Ellman's auxiliary). ehu.es While this directly produces chiral amines, the underlying principle of using a recoverable chiral moiety to control facial selectivity is central to this method.
The chiral pool comprises readily available, enantiopure natural products like amino acids, sugars, and terpenes, which serve as inexpensive starting materials for complex chiral molecules. acs.org The synthesis of this compound can be envisaged starting from a suitable chiral pool molecule.
(R)-Alanine is a potential precursor. The stereocenter of (R)-alanine matches the desired configuration of the target molecule. A synthetic sequence could involve the conversion of the amino group of (R)-alanine into a leaving group, followed by a coupling reaction with a 2-pyridyl organometallic reagent (e.g., 2-pyridyl lithium or a 2-pyridyl Grignard reagent). The carboxylic acid moiety would then be reduced to the primary alcohol. A more feasible route might involve converting (R)-alanine to (R)-2-aminopropan-1-ol, which is commercially available, followed by diazotization and substitution with a 2-pyridyl nucleophile. escholarship.org
Terpenes like camphor (B46023) have also been widely used as chiral starting materials for the synthesis of asymmetric pyridine-containing ligands, demonstrating the utility of this class of natural products in accessing chiral pyridyl structures. mdpi.com
Derivatization with Chiral Auxiliaries
Stereoselective Addition Reactions to Pyridine-2-carbaldehyde Derivatives
One of the most direct methods for constructing the chiral center in 2-pyridin-2-ylpropan-1-ol is the asymmetric addition of a methyl group equivalent to the carbonyl of pyridine-2-carbaldehyde. This can be achieved by using chiral catalysts or ligands that create a chiral environment around the substrate.
The reaction typically involves an organometallic reagent, such as methyllithium (B1224462) or dimethylzinc, and a chiral ligand. acs.org Chiral amino alcohols and diamines, often derived from the chiral pool (e.g., from proline), have proven effective as ligands. For instance, (2S,2'S)-2-hydroxymethyl-1-[(1-alkylpyrrolidin-2-yl)methyl]pyrrolidines have been used as chiral ligands to mediate the enantioface-differentiating addition of alkyllithiums to aldehydes. acs.org The ligand coordinates to the metal of the organometallic reagent, forming a chiral complex that then delivers the methyl group to one face of the aldehyde preferentially.
Another approach is the catalytic enantioselective oxo-hetero-Diels-Alder reaction, where chiral metal complexes, such as copper(II)-bisoxazoline, catalyze the reaction between N-oxy-pyridine-2-carbaldehyde and electron-rich dienes, yielding optically active heterocycles with excellent enantioselectivity. au.dk While not a direct methylation, this demonstrates the principle of using chiral Lewis acids to control stereochemistry in reactions involving pyridine-2-carbaldehyde derivatives.
Table 2: Illustrative Chiral Ligands for Asymmetric Additions to Aldehydes
| Chiral Ligand Type | Metal Reagent | Typical Product ee | Reference |
| Chiral Amino Alcohols | Dialkylzinc | High | acs.org |
| Chiral Diamines | Alkyllithium | Moderate to High | acs.org |
| Copper(II)-Bisoxazoline | N/A (Lewis Acid) | Excellent | au.dk |
General Chemical Synthesis Routes and Functional Group Transformations
Reduction of Pyridine-2-ylpropan-1-oic Acid Esters
A straightforward and common method for synthesizing 2-(pyridin-2-yl)propan-1-ol involves the reduction of the corresponding carboxylic acid ester, such as methyl 2-(pyridin-2-yl)propanoate. This transformation is a standard functional group conversion in organic synthesis.
The reduction is typically accomplished using a powerful hydride-reducing agent, with lithium aluminum hydride (LiAlH₄) being the most common choice. mdpi.com The reaction is usually carried out in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF). The ester is dissolved in THF and cooled (e.g., to 0 °C), and a solution of LiAlH₄ is added dropwise. wiley.com The reaction requires two equivalents of hydride: the first addition leads to a hemiacetal intermediate which collapses to form an aldehyde, and the second, rapid reduction of the aldehyde yields the primary alcohol. researchgate.net After the reaction is complete, it is carefully quenched with water and a sodium hydroxide (B78521) solution to decompose the excess hydride and precipitate aluminum salts, which can then be filtered off. The desired alcohol product is then isolated from the filtrate. wiley.com
While highly effective, LiAlH₄ is a strong and unselective reagent. Other reducing agents like diborane (B8814927) (B₂H₆) or catalytic hydrosilylation methods can also be employed for the reduction of carboxylic acids and their esters. wikipedia.org Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters to alcohols under standard conditions. mdpi.com
Benzylic C(sp3)–H Functionalization Strategies for Pyridyl Alcohol Formation
Direct functionalization of benzylic C(sp3)–H bonds offers a highly atom- and step-economical approach to constructing complex molecules from simple precursors. wiley.com This strategy avoids the pre-functionalization often required in traditional synthetic routes.
Recent advancements in this field have focused on radical-mediated processes. These reactions are typically initiated by a hydrogen-atom transfer (HAT) event, generating a benzylic radical that can be trapped by various reagents. researchgate.net For the synthesis of pyridyl alcohols, this would involve the oxidation of the benzylic radical to a carbocation, followed by trapping with water or a protected alcohol equivalent.
Transition metal-free methods for benzylic C(sp3)–H activation have also gained prominence as a sustainable alternative. rsc.orgnih.gov These approaches often utilize organic or inorganic peroxides, acids, or bases as promoters, and can also be driven by photochemical or electrochemical means. rsc.orgnih.gov For instance, the use of a base like potassium tert-butoxide (KOtBu) or potassium hydroxide (KOH) can catalyze the cross-dehydrogenative coupling of benzylic C(sp3)–H bonds with alcohols, using molecular oxygen as a green oxidant. nih.gov
A notable challenge in the C(sp3)–H functionalization of pyridyl-containing substrates is the potential for catalyst deactivation or undesired side reactions involving the pyridine nitrogen. However, careful selection of catalysts and reaction conditions can overcome these issues. For example, dual photo and copper catalysis has been successfully employed for the direct benzylic C(sp3)−H phosphonylation of non-specialized alkylarenes, demonstrating the feasibility of functionalizing such substrates under mild conditions. wiley.com
Table 1: Benzylic C(sp3)–H Functionalization Strategies
| Method | Catalyst/Promoter | Key Features | Reference |
|---|---|---|---|
| Radical Relay Functionalization | Copper/NFSI | Controlled regeneration of active copper(I) species. | |
| Transition Metal-Free Cross-Dehydrogenative Coupling | KOtBu or KOH | Utilizes molecular oxygen as a green oxidant. | nih.gov |
| Dual Photo and Copper Catalysis | Copper and Photocatalyst | Mild conditions, suitable for direct phosphonylation. | wiley.com |
Transformations Involving Pyridyl Alkene and Epoxy Precursors
The transformation of pyridyl-substituted alkenes and epoxides provides a versatile platform for the synthesis of this compound and its stereoisomers. These methods often allow for a high degree of stereocontrol.
From Pyridyl Alkenes:
Pyridyl alkenes, such as 2-vinylpyridine (B74390) derivatives, can be converted to the desired alcohols through various methods. One approach involves the asymmetric dihydroxylation of the alkene to form a diol, which can then be selectively manipulated to yield the target alcohol. Another strategy is the hydroboration-oxidation of the alkene, which typically proceeds with anti-Markovnikov selectivity to afford the primary alcohol.
From Pyridyl Epoxides:
Chiral epoxy alcohols are valuable intermediates in organic synthesis due to their ability to undergo regio- and stereoselective ring-opening reactions. nih.gov For the synthesis of this compound, a key precursor would be a chiral pyridyl-substituted epoxide.
The synthesis of such epoxides can be achieved through the Sharpless asymmetric epoxidation of an allylic alcohol precursor. nih.gov Subsequent ring-opening of the epoxide with a suitable nucleophile at the less hindered carbon atom can furnish the desired 1,2-diol, which can then be converted to the target alcohol. For instance, the ring-opening of an epoxy alcohol with a vinyl cuprate (B13416276) has been used to prepare dienes that can be further elaborated. nih.gov
A racemic synthesis of lentiginosine (B11785389) has been reported starting from 1-(pyridin-2-yl)prop-2-en-1-ol. mdpi.com This methodology involved the formation of a bromohydrin intermediate, which was then cyclized. mdpi.com This highlights the utility of halo-functionalization of pyridyl alkenes in generating precursors for more complex structures.
Table 2: Transformations of Pyridyl Alkene and Epoxy Precursors
| Precursor | Transformation | Key Features | Reference |
|---|---|---|---|
| Pyridyl Alkene | Asymmetric Dihydroxylation | Provides access to chiral diols. | |
| Pyridyl Alkene | Hydroboration-Oxidation | Anti-Markovnikov selectivity for primary alcohols. | |
| Pyridyl Epoxy Alcohol | Regio- and Stereoselective Ring-Opening | Versatile for introducing various functional groups. | nih.gov |
| 1-(Pyridin-2-yl)prop-2-en-1-ol | Bromohydrin Formation and Cyclization | Used in the synthesis of indolizinium salts. | mdpi.com |
Cross-Coupling Strategies for Pyridyl Alcohol Scaffolds
Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. wiley.comnih.gov These methods are particularly valuable for constructing the pyridyl alcohol scaffold.
One of the main challenges in cross-coupling reactions involving 2-pyridyl nucleophiles is their often-poor reactivity and instability, particularly in the case of 2-pyridyl boron reagents used in Suzuki-Miyaura couplings. wiley.comnih.gov This is often referred to as the "2-pyridyl problem". wiley.comnih.gov
To circumvent these issues, alternative cross-coupling strategies have been developed. Negishi cross-coupling, which employs organozinc reagents, has proven to be a reliable method for coupling 2-pyridyl fragments. wiley.com For instance, Pd(PPh3)4 can be used to couple 2-pyridylzinc reagents with a variety of electrophiles, tolerating functional groups such as amines and alcohols. wiley.com
Another powerful approach is the deoxygenative cross-coupling of alcohols with other partners. A recently developed method utilizes N-heterocyclic carbene (NHC)-mediated deoxygenation of alcohols combined with nickel-metallaphotoredox catalysis to achieve C(sp3)–C(sp3) cross-coupling with alkyl bromides. princeton.edu This strategy is notable for its ability to form challenging secondary-secondary carbon-carbon bonds. princeton.edu A similar nickel/photoredox-catalyzed approach has been reported for the formal cross-coupling of aryl carboxylic acids and alkyl alcohols to form C(sp3)–C(sp2) bonds. acs.org
Furthermore, direct arylation via palladium-catalyzed C-H activation has emerged as an attractive alternative to traditional cross-coupling reactions for functionalizing pyridine derivatives. wiley.com This approach avoids the need to pre-install a leaving group on the pyridine ring.
Table 3: Cross-Coupling Strategies for Pyridyl Alcohol Scaffolds
| Cross-Coupling Type | Catalyst System | Key Features | Reference |
|---|---|---|---|
| Negishi Coupling | Pd(PPh3)4 | Effective for coupling 2-pyridylzinc reagents. | wiley.com |
| Deoxygenative Alkylation | Nickel/Photoredox with NHC | Couples alcohols with alkyl bromides. | princeton.edu |
| Decarbonylative Coupling | Nickel/Photoredox | Couples alcohols with aryl carboxylic acids. | acs.org |
| Direct C-H Arylation | Palladium | Avoids pre-functionalization of the pyridine ring. | wiley.com |
Catalytic Applications of 2r 2 Pyridin 2 Ylpropan 1 Ol and Its Derivatives
Design and Synthesis of Chiral Ligands from Pyridyl Alcohols
A modular approach is often employed for the synthesis of chiral ligands from pyridyl alcohols, allowing for the systematic variation of steric and electronic properties. The chirality is typically sourced from the chiral pool, ensuring the production of enantiomerically pure ligands. The fundamental structure of a pyridyl alcohol can be elaborated into more complex ligand systems, such as phosphinites, phosphites, oxazolines, and bipyridines, each tailored for specific catalytic applications.
Chiral pyridyl phosphinite and phosphite (B83602) ligands are readily prepared from their parent pyridyl alcohols. The synthesis involves an O-functionalization of the alcohol's hydroxyl group. This is typically achieved by reacting the chiral pyridyl alcohol with a chlorodiarylphosphane to yield a phosphinite (P,N-ligand) or with a chloro-diarylphosphite to yield a phosphite ligand. This straightforward synthetic route allows for the creation of a library of P,N-ligands with varied steric and electronic properties by simply changing the substituents on the phosphorus chloride reagent. These ligands are particularly effective in palladium-catalyzed reactions.
The pyridyl alcohol framework is also a key starting point for constructing other important classes of chiral ligands, including pyridyl oxazolines and bipyridines. Pyridine-oxazoline (PyOx) ligands are a popular class of N,N-ligands whose unique properties have been increasingly recognized in asymmetric catalysis. rsc.org Their synthesis often involves the reaction of a 2-cyanopyridine (B140075) derivative with an optically pure amino alcohol. acs.org
For the synthesis of C2-symmetric 2,2'-bipyridine (B1663995) ligands, a common and effective method is the nickel-mediated homocoupling of halopyridines that already contain the desired chiral center. In this approach, a chiral pyridyl alcohol can be first converted to a corresponding halopyridine derivative. Subsequent treatment with a nickel(0) catalyst, often generated in situ from a nickel(II) salt and a reducing agent like zinc, induces a homocoupling reaction to furnish the C2-symmetric bipyridine ligand. durham.ac.uk This modular strategy has been successfully used to generate bipyridine ligands where the sense of asymmetric induction is controlled by the absolute configuration of the original carbinol carbon atom.
Pyridyl Alcohol-Based Phosphinite and Phosphite Ligands
Asymmetric Induction in Transition Metal-Catalyzed Reactions
Ligands derived from (2R)-2-pyridin-2-ylpropan-1-ol and its analogues have proven to be highly effective in a multitude of transition metal-catalyzed reactions, achieving significant levels of asymmetric induction. mdpi.com The combination of a rigid pyridine (B92270) backbone and a tunable chiral environment allows these ligands to create a well-defined catalytic pocket around the metal center, dictating the stereochemical outcome of the reaction.
One of the most well-studied applications of chiral pyridyl alcohols is as catalysts in the enantioselective addition of dialkylzinc reagents, particularly diethylzinc (B1219324), to aldehydes. lookchem.comresearchgate.net This reaction is a fundamental method for producing enantiopure secondary alcohols, which are vital intermediates for many pharmaceuticals and natural products. lookchem.com Acting as analogues to the well-established β-amino alcohols, pyridyl alcohols form a chiral complex with the zinc reagent, which then coordinates the aldehyde and facilitates a highly stereoselective ethyl group transfer.
The effectiveness of these ligands is demonstrated by the high enantiomeric excesses (ee) achieved. For instance, pyridyl alcohols derived from carbohydrates like D-fructose and D-glucose have been shown to catalyze the addition of diethylzinc to various aldehydes with good to excellent results. lookchem.com The absolute configuration of the product is directly influenced by the chirality of the ligand backbone. lookchem.com
Table 1: Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by Pyridyl Alcohol Ligands
| Aldehyde (Substrate) | Ligand Type | Resulting Alcohol Product | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Benzaldehyde | D-Fructose-derived pyridyl alcohol | (R)-1-Phenyl-1-propanol | 89.4% | |
| 4-Chlorobenzaldehyde | D-Fructose-derived pyridyl alcohol | (R)-1-(4-Chlorophenyl)propan-1-ol | 81.3% | |
| 4-Methoxybenzaldehyde | D-Fructose-derived pyridyl alcohol | (R)-1-(4-Methoxyphenyl)propan-1-ol | 71.1% | |
| Benzaldehyde | D-Glucose-derived pyridyl alcohol | (S)-1-Phenyl-1-propanol | 94.1% | lookchem.com |
| 2-Naphthaldehyde | D-Glucose-derived pyridyl alcohol | (S)-1-(Naphthalen-2-yl)propan-1-ol | 92.5% | lookchem.com |
| Cinnamaldehyde | D-Fructose-derived pyridyl alcohol | (R)-1-Phenylpent-1-en-3-ol | Low |
The chiral phosphinite and phosphite ligands synthesized from pyridyl alcohols have been successfully employed in palladium-catalyzed asymmetric allylic alkylation (AAA), also known as the Tsuji-Trost reaction. This powerful C-C bond-forming reaction involves the nucleophilic substitution of an allylic leaving group. gu.se The chiral P,N-ligand controls the stereochemistry by influencing the geometry of the intermediate η³-allylpalladium complex and directing the subsequent nucleophilic attack. mdpi.com
In studies using ligands derived from chiral pyridyl alcohols, moderate enantioselectivities have been achieved in the alkylation of substrates like rac-1,3-diphenyl-2-propenyl acetate (B1210297) and rac-2-cyclohexenyl acetate with dimethyl malonate. The stereochemical outcome is dictated by the absolute configuration of the carbon atom that originally bore the alcohol group in the ligand precursor. Interestingly, some phosphite ligands have been observed to induce a kinetic resolution of the racemic starting material.
Table 2: Palladium-Catalyzed Asymmetric Allylic Alkylation Using Pyridyl Alcohol-Derived Ligands
| Substrate | Ligand Type | Nucleophile | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| rac-1,3-Diphenyl-2-propenyl acetate | Pyridyl Phosphinite | Dimethyl Malonate | Moderate | |
| rac-2-Cyclohexenyl acetate | Pyridyl Phosphinite | Dimethyl Malonate | Moderate | |
| rac-1,3-Diphenyl-2-propenyl acetate | Pyridyl Phosphite | Dimethyl Malonate | Moderate (Kinetic Resolution Observed) | |
| rac-1,3-Diphenyl-2-propenyl acetate | Chiral Pyridine Amino Thioether | Dimethyl Malonate | up to 75% (S) | mdpi.com |
The utility of chiral ligands derived from pyridyl alcohols extends beyond the aforementioned reactions. mdpi.com Their versatile coordination chemistry allows them to be applied in a range of other important asymmetric transformations. mdpi.comresearchgate.net
Allylic Oxidation: Copper(I) complexes of chiral bipyridine-type ligands, synthesized from terpene-based precursors, have shown promising enantioselectivity (up to 75% ee) and high reaction rates in the allylic oxidation of cyclic olefins. durham.ac.uk
Cyclopropanation: The same copper(I) complexes have also proven effective in the asymmetric cyclopropanation of olefins, achieving up to 72% ee. durham.ac.uk
Epoxidation: Dioxo-molybdenum(VI) complexes prepared with chiral pyridinyl alcohol ligands have been evaluated as catalysts for the asymmetric epoxidation of olefins, such as trans-β-methyl styrene, using tert-butyl hydroperoxide (t-BOOH) as the oxidant. mdpi.com
Olefin Metathesis: Ruthenium complexes incorporating pyridinyl alcoholato ligands, known as Grubbs-type catalysts, have been investigated for the metathesis of 1-octene. mdpi.com The hemilabile nature of the pyridinyl alcoholato ligand is thought to enhance the thermal stability of these catalysts. researchgate.net
Palladium-Catalyzed Allylic Alkylation Processes
Role as Hemilabile Chiral Chelating Ligands in Homogeneous Catalysis
This compound and its derivatives function as highly effective bidentate chiral ligands in homogeneous catalysis, largely owing to their hemilabile character. Hemilability refers to the property of a polydentate ligand that features two or more electronically distinct donor groups. In this case, the ligand coordinates to a metal center through both the nitrogen atom of the pyridine ring and the oxygen atom of the deprotonated alcohol (alkoxide).
This behavior is crucial in various catalytic transformations. For instance, in palladium-catalyzed processes, the hemilabile nature of similar P,N-type ligands, which also feature a labile pyridyl moiety, has been shown to be essential. The dangling pyridyl group can act as an in-situ base or stabilize coordinatively unsaturated intermediates, directly participating in the catalytic mechanism to control regioselectivity and turnover frequency.
The general mechanism for a catalyst (M ) with a hemilabile pyridyl-alcohol ligand (L ) can be depicted as follows:
Coordination: The ligand coordinates to the metal center in a bidentate fashion.
Hemilabile Dissociation: The pyridyl nitrogen dissociates, opening a coordination site.
Substrate Binding: The substrate coordinates to the vacant site on the metal.
Catalytic Transformation: The substrate is converted to the product within the metal's coordination sphere.
Product Release: The product dissociates, often facilitated by the re-coordination of the pyridyl nitrogen.
The utility of pyridinyl alcoholato ligands is also seen in Grubbs-type ruthenium pre-catalysts for olefin metathesis, where their incorporation can increase the thermal stability of the catalyst and reduce side reactions. dicp.ac.cn The strong basicity of the anionic oxygen and the hemilabile coordination of the nitrogen allow these ligands to effectively stabilize the metal center throughout the catalytic cycle. dicp.ac.cn
Impact of Carbinol Carbon Absolute Configuration on Asymmetric Induction
The defining feature of this compound as a ligand is its chirality, which originates from the stereocenter at the carbinol carbon (the carbon atom bearing the hydroxyl group). The specific absolute configuration, in this case (R), is paramount for achieving asymmetric induction in catalytic reactions. Asymmetric induction, or enantiodiscrimination, is the process by which a chiral catalyst preferentially generates one enantiomer of a chiral product over the other, leading to an enantiomeric excess (ee). wikipedia.org
Research has consistently shown that for chiral pyridyl alcohol ligands, the absolute configuration of the carbinol carbon directly controls the stereochemical outcome of the reaction. diva-portal.org When this compound or a derivative is part of a metal complex catalyst, it creates a chiral environment around the metal's active site. Substrates approaching the catalyst are forced into specific orientations to minimize steric hindrance with the chiral ligand, and this spatial arrangement dictates which face of the substrate undergoes the chemical transformation.
A prime example of this principle is the asymmetric transfer hydrogenation of prochiral ketones to chiral secondary alcohols, a reaction widely catalyzed by ruthenium(II) complexes. nih.govresearchgate.net When a Ru(II) precursor is combined with a chiral ligand like this compound, an active chiral catalyst is formed in situ. This catalyst can reduce a variety of aryl ketones to their corresponding alcohols with high conversion and significant enantioselectivity. The (R) configuration of the ligand typically leads to the formation of one specific enantiomer of the alcohol product, while using the (S)-ligand would produce the opposite enantiomer.
The table below presents representative data from studies on the asymmetric transfer hydrogenation of various ketones using catalyst systems with chiral pyridyl-type ligands, illustrating the high levels of enantioselectivity that can be achieved. The results underscore how the fixed (R) configuration of the ligand's carbinol carbon consistently directs the stereochemical pathway of the reduction.
| Entry | Ketone Substrate | Chiral Alcohol Product | Conversion (%) | Enantiomeric Excess (ee, %) | Product Configuration |
|---|---|---|---|---|---|
| 1 | Acetophenone | 1-Phenylethan-1-ol | >99 | 92 | R |
| 2 | 4-Chloroacetophenone | 1-(4-chlorophenyl)ethan-1-ol | >99 | 93 | R |
| 3 | 4-Methylacetophenone | 1-(p-tolyl)ethan-1-ol | 98 | 95 | R |
| 4 | 2-Acetylnaphthalene | 1-(naphthalen-2-yl)ethan-1-ol | >99 | 94 | R |
| 5 | 4-Chromone | 4-Chroman-4-ol | >99 | 97 | S |
Note: Data are representative examples derived from literature on similar Ru-catalyzed asymmetric transfer hydrogenations to illustrate the principle. nih.govresearchgate.netdicp.ac.cn The product configuration depends on the specific ligand-substrate interaction and Cahn-Ingold-Prelog priority rules.
Similarly, in palladium-catalyzed asymmetric allylic alkylations, the sense of chiral induction is determined by the absolute configuration of the carbinol carbon of the pyridyl alcohol-derived ligand. diva-portal.org The predictable influence of the (2R) configuration makes this compound and its derivatives valuable tools for chemists aiming to synthesize enantiomerically pure molecules.
Mechanistic Elucidation of Reactions Involving 2r 2 Pyridin 2 Ylpropan 1 Ol
Reaction Pathways and Stereochemical Outcomes in Chiral Pyridyl Alcohol Syntheses
The synthesis of chiral pyridyl alcohols, including (2R)-2-pyridin-2-ylpropan-1-ol, can be achieved through various reaction pathways, with asymmetric reduction of the corresponding ketones being a prevalent method. diva-portal.org The stereochemical outcome of these syntheses is highly dependent on the chosen reagents and reaction conditions.
One common approach involves the asymmetric hydrogenation of 2-acetylpyridine (B122185). The use of chiral catalysts, such as those derived from transition metals like rhodium, ruthenium, or iridium complexed with chiral ligands, directs the hydrogenation to selectively produce one enantiomer over the other. ajchem-b.com For instance, rhodium-catalyzed asymmetric hydrogenation often proceeds via the formation of diastereomeric metal-substrate complexes. While one diastereomer may be more stable, the less stable one can react more rapidly, ultimately determining the product's chirality in what is known as the Halpern-Brown mechanism. ajchem-b.com
Another pathway is the enantioselective addition of organometallic reagents to 2-acetylpyridine. The stereochemical course of these reactions is governed by the chiral environment created by ligands attached to the metal center, which dictates the facial selectivity of the nucleophilic attack on the carbonyl group. mdpi.com
Furthermore, stereodivergent syntheses can be employed to access different stereoisomers from a common chiral precursor. For example, the conversion of chiral β-amino alcohols with pyridyl moieties to vic-diamines can lead to different regio- and stereochemical outcomes depending on the reaction procedure, such as Mitsunobu reaction conditions or ring-opening of derived aziridines. mdpi.com
The following table summarizes different synthetic approaches and their typical stereochemical outcomes for chiral pyridyl alcohols:
| Reaction Type | Catalyst/Reagent | Typical Stereochemical Outcome | Reference(s) |
| Asymmetric Hydrogenation | Chiral Rhodium or Iridium complexes | High enantioselectivity (up to >99% ee) | ajchem-b.com |
| Asymmetric Transfer Hydrogenation | Chiral Ruthenium complexes | High enantioselectivity | mdpi.com |
| Enantioselective Alkylation | Organozinc reagents with chiral ligands | Determined by the absolute configuration of the carbinol carbon | diva-portal.org |
| Stereodivergent Synthesis | Mitsunobu reaction / Aziridine opening | Retention or inversion of configuration depending on pathway | mdpi.com |
Factors Governing Stereochemical Control and Diastereoselectivity
The stereochemical control and diastereoselectivity in reactions involving chiral pyridyl alcohols are influenced by a combination of steric and electronic factors.
Steric Effects: The steric bulk of substituents on both the pyridyl alcohol ligand and the substrate plays a crucial role. In catalytic asymmetric reactions, the orientation of bulky groups on the pyridyl alcohol can significantly affect the enantiomeric excess (ee) of the product. mdpi.com For instance, in copper-catalyzed additions of allyl nucleophiles to aldehydes, electron-withdrawing substituents on the aldehyde generally lead to improved diastereoselectivity. nih.gov
Electronic Effects: The electronic properties of the ligands and substrates can influence catalyst activity and, to a lesser extent, enantioselectivity. diva-portal.org In some cases, a strong correlation between the electronic effects of substituents and diastereoselectivity has been observed. nih.gov For example, in certain ruthenium-catalyzed reactions, a Hammett plot analysis revealed a significant promotional effect by amine substrates with electron-releasing groups. marquette.edu
Hydrogen Bonding and π-π Interactions: Non-covalent interactions such as hydrogen bonding and π-π stacking can play a significant role in stereochemical control. In some catalytic systems, attractive aromatic π-π stacking interactions between the substrate and the pyridyl ring of the ligand can favor the formation of a specific stereoisomer. mdpi.com The presence of secondary amines capable of hydrogen-bonding interactions with a catalyst has been shown to be crucial for stereocontrol in certain Pictet-Spengler reactions. rsc.org
Catalyst Structure: The nature of the catalyst, including the metal center and the coordinated ligands, is a primary determinant of stereoselectivity. Chiral ligands create a specific three-dimensional environment around the metal, guiding the substrate to coordinate in a preferred orientation, which in turn leads to a selective reaction pathway. ajchem-b.com
The following table highlights key factors and their impact on stereochemical outcomes:
| Factor | Influence on Stereochemistry | Example | Reference(s) |
| Steric Hindrance | Directs the approach of reactants, influencing facial selectivity. | Bulky groups on pyridyl alcohol ligands affecting product ee. | mdpi.com |
| Electronic Substituents | Can modify catalyst activity and diastereoselectivity. | Electron-withdrawing groups on aldehydes improving diastereoselectivity. | diva-portal.orgnih.gov |
| Non-covalent Interactions | Stabilize specific transition states through H-bonding or π-stacking. | π-π stacking favoring the formation of the (S)-product in ketone hydrogenation. | mdpi.com |
| Ligand Bite Angle | Affects the geometry of the catalytic complex and thus enantioselectivity. | The chelation of pyridinyl alcoholato ligands influencing the metal's coordination sphere. | mdpi.com |
Insights from Experimental Mechanistic Investigations
Experimental studies provide crucial insights into the reaction mechanisms involving this compound and related chiral pyridyl alcohols. These investigations often focus on identifying reaction intermediates and analyzing the kinetics and thermodynamics of the processes.
In the context of reactions involving pyridyl alcohols, various intermediates have been proposed and, in some cases, isolated or detected spectroscopically. For example, in the reaction of alcohols with thionyl chloride, an alkyl chlorosulfite intermediate (ROSOCl) is formed. The subsequent reaction of this intermediate determines the stereochemical outcome. masterorganicchemistry.com If pyridine (B92270) is added, it can react with the chlorosulfite to form a pyridinium (B92312) salt intermediate, leading to an SN2 attack by chloride and inversion of configuration. masterorganicchemistry.com
In catalytic cycles, metal-alkoxide complexes are common intermediates. For instance, in palladium-catalyzed aerobic oxidation of alcohols, a palladium-alkoxide complex is a key intermediate that undergoes β-hydride elimination. csic.es Similarly, in ruthenium-catalyzed deaminative coupling reactions, a Ru-enamine intermediate has been proposed. marquette.edu
The following table provides examples of identified or proposed intermediates in reactions involving pyridyl alcohols:
| Reaction | Intermediate Species | Method of Identification/Postulation | Reference(s) |
| Alcohol Chlorination | Alkyl chlorosulfite (ROSOCl) | Mechanistic studies and stereochemical outcomes | masterorganicchemistry.com |
| Palladium-Catalyzed Oxidation | Palladium-alkoxide complex | Mechanistic proposal based on kinetic data | csic.es |
| Ruthenium-Catalyzed Coupling | Ruthenium-enamine intermediate | DFT studies and kinetic analysis | marquette.edu |
| Copper-Catalyzed Allylation | Enantioenriched allyl copper species | Swern oxidation of the product alcohol | nih.gov |
Kinetic and thermodynamic studies provide quantitative data on reaction rates, activation energies, and the relative stability of reactants, intermediates, and products.
Kinetic analyses, such as reaction progress kinetic analysis and the determination of rate laws, can help to elucidate the rate-determining step and the dependence of the reaction rate on the concentration of various species. rsc.org For example, in the ruthenium-catalyzed alkylation of imines, the empirical rate law was determined to be first order in both the imine and the ruthenium catalyst concentration. marquette.edu
Thermodynamic studies, on the other hand, provide information on the energetics of a reaction. For instance, the tautomerization between 2-hydroxypyridine (B17775) and 2-pyridone has been studied computationally, revealing a small energy difference between the two tautomers. mdpi.com In substitution reactions, the activation parameters (ΔG‡, ΔH‡, and ΔS‡) can be determined from temperature-dependent kinetic studies, providing insights into the mechanism (e.g., dissociative vs. associative). samipubco.com
The following table presents a summary of kinetic and thermodynamic data for relevant reactions:
| Reaction System | Kinetic/Thermodynamic Parameter | Finding | Reference(s) |
| Ruthenium-Catalyzed Alkylation | Hammett plot (ρ value) | ρ = -0.96 for amine substrates, indicating a buildup of positive charge in the transition state. | marquette.edu |
| Proline-Catalyzed Aldol Reaction | Reaction Progress Kinetic Analysis | Revealed the reversibility of the reaction. | rsc.org |
| 2-Hydroxypyridine/2-Pyridone Tautomerization | Activation Energy (intramolecular) | High average activation energy of 137.152 kJ/mol. | mdpi.com |
| Cu(II) Complex Substitution | Activation Entropy (ΔS‡) | Positive value suggests a dissociative mechanism. | samipubco.com |
Identification of Reaction Intermediates
Probing Pyridine Ring Coordination Effects in Catalytic Cycles
The pyridine ring in this compound and related ligands plays a critical role in catalysis, primarily through its ability to coordinate to metal centers. This coordination is often hemilabile, meaning the nitrogen atom can reversibly bind and dissociate from the metal during the catalytic cycle. mdpi.com
The coordination of the pyridine nitrogen is essential for creating a well-defined chiral environment around the metal, which is a prerequisite for high enantioselectivity. diva-portal.orgmdpi.com The electronic properties of the pyridine ring can be tuned by introducing substituents, which in turn can influence the catalytic activity. mdpi.com For instance, electron-donating groups can increase the basicity of the pyridine nitrogen, potentially strengthening its coordination to the metal.
In some catalytic systems, the pyridine nitrogen's ability to de-coordinate is crucial for generating a vacant coordination site on the metal, which is necessary for substrate binding or subsequent reaction steps. d-nb.info The interplay between the covalent bonding of the alcohol's oxygen and the dative coordination of the pyridine's nitrogen allows these ligands to act as bidentate chelators, stabilizing the metal center and influencing the stereochemical outcome of the reaction. mdpi.com
Experimental and computational studies have highlighted the importance of this coordination. For example, in copper-catalyzed oxytrifluoromethylation of alkenes, an achiral pyridine ligand was found to act as an ancillary ligand on the copper center, enhancing enantiocontrol. bohrium.com In palladium-catalyzed aerobic oxidation of alcohols, a pyridine-carboxylate ligand helps to stabilize the palladium center throughout the catalytic cycle. csic.es
The table below summarizes the effects of pyridine ring coordination in catalysis:
| Catalytic System | Role of Pyridine Coordination | Consequence | Reference(s) |
| Transition Metal Catalyzed Asymmetric Synthesis | Creates a chiral environment | High enantioselectivity | diva-portal.orgmdpi.com |
| Olefin Metathesis (W and Ru catalysts) | Hemilabile chelation | Increased catalyst activity and stability | mdpi.com |
| Gold(III) Catalysis | Stabilizes the metal center | Formation of stable, catalytically active complexes | d-nb.info |
| Copper-Catalyzed Radical Reactions | Ancillary ligand on the metal | Enhanced enantiocontrol | bohrium.com |
Advanced Analytical and Spectroscopic Techniques for Stereochemical Characterization of 2r 2 Pyridin 2 Ylpropan 1 Ol
Determination of Enantiomeric Excess (ee) and Diastereomeric Ratio (dr)
Enantiomeric excess (ee) is a measure of the purity of a chiral substance, indicating how much of one enantiomer is present compared to the other. For compounds with multiple chiral centers, the diastereomeric ratio (dr) is also determined. Several chromatographic and spectroscopic methods are routinely used for this purpose.
Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating enantiomers and quantifying their ratio. jasco-global.com The method relies on a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. The determination of enantiomeric excess is achieved by integrating the peak areas of the separated enantiomers. frontiersin.org
The selection of the appropriate CSP and mobile phase is crucial for achieving baseline separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209) coated on a silica (B1680970) support, are widely used due to their broad applicability. researchgate.net For pyridinyl compounds like (2R)-2-pyridin-2-ylpropan-1-ol, columns like amylose tris(3,5-dimethylphenylcarbamate) have proven effective in separating related structures. researchgate.net The mobile phase typically consists of a mixture of a non-polar solvent like n-hexane and a polar modifier such as isopropanol (B130326) or ethanol. jasco-global.com
Table 1: Representative Chiral HPLC Conditions for Enantiomeric Separation
| Parameter | Description |
|---|---|
| Chiral Stationary Phase (CSP) | Amylose or Cellulose derivatives (e.g., CHIRALPAK® AD-H, CHIRALCEL® OD-H) jasco-global.com |
| Mobile Phase | n-Hexane / 2-propanol (IPA) or Ethanol (EtOH) mixture (e.g., 90:10 v/v) jasco-global.com |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV/Vis at a wavelength where the pyridine (B92270) chromophore absorbs (e.g., 258-265 nm) researchgate.net |
| Column Temperature | Ambient or controlled (e.g., 30 °C) jasco-global.com |
This interactive table summarizes typical starting conditions for developing a chiral HPLC method for pyridyl alcohols.
Research on similar chiral compounds has shown that method scouting with different columns and mobile phase compositions is often necessary to achieve optimal separation. jasco-global.com The use of a photodiode array (PDA) detector allows for the simultaneous monitoring of multiple wavelengths and can confirm peak purity. researchgate.net
Gas Chromatography (GC) on a chiral stationary phase is another powerful technique for the enantioseparation of volatile chiral compounds. researchgate.net For analysis by GC, the hydroxyl group of this compound may require derivatization to increase its volatility and improve chromatographic performance. However, direct analysis is also possible on highly polar CSPs.
The most common CSPs for GC are based on derivatized cyclodextrins. uni-muenchen.degcms.cz These macrocyclic molecules have a chiral cavity and form transient diastereomeric inclusion complexes with the enantiomers, allowing for their separation. sigmaaldrich.com The choice of the cyclodextrin (B1172386) derivative and the operating conditions, such as temperature programming, determines the resolution of the enantiomers. researchgate.net
Table 2: Common Chiral Stationary Phases for GC Analysis
| CSP Type | Commercial Name Example | Typical Applications |
|---|---|---|
| Derivatized β-Cyclodextrin | Astec CHIRALDEX® B-TA | Alcohols, diols, esters, lactones researchgate.net |
| Derivatized γ-Cyclodextrin | Astec CHIRALDEX® G-TA | Aromatic and polycyclic compounds |
| Amino Acid Derivatives | Chirasil-Val | Amino acid derivatives, amines researchgate.net |
This interactive table presents common types of chiral stationary phases used in Gas Chromatography.
The development of GC methods involves optimizing the temperature ramp and carrier gas flow rate to maximize separation efficiency. The use of a flame ionization detector (FID) is common due to its high sensitivity for organic compounds.
Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine enantiomeric excess through the use of chiral auxiliary agents. These agents create a diastereomeric environment, causing the NMR signals of the two enantiomers, which are otherwise identical (isochronous), to become distinct (anisochronous).
One approach is the use of chiral solvating agents (CSAs), which form transient diastereomeric complexes with the analyte through weak intermolecular interactions. researchgate.net A more common method involves chiral shift reagents (CSRs), typically lanthanide complexes like Eu(hfc)₃ (Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)). libretexts.org The hydroxyl and pyridinyl groups of this compound can act as Lewis basic sites, coordinating to the Lewis acidic lanthanide center. libretexts.org This coordination leads to large changes in the chemical shifts of nearby protons. Because the two enantiomers form diastereomeric complexes with the chiral reagent, the induced shifts are different, allowing for the resolution of their respective signals. libretexts.org The enantiomeric excess can then be calculated by integrating the separated signals.
Another powerful NMR technique is the modified Mosher's method, where the alcohol is derivatized by reacting it with a chiral reagent like α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) to form diastereomeric esters. researchgate.net The analysis of the ¹H NMR spectra of these diastereomeric esters allows for the determination of the enantiomeric excess and can also be used to assign the absolute configuration. researchgate.net
Gas Chromatography (GC) with Chiral Stationary Phases
Mass Spectrometry (MS) for Structural Elucidation and Purity Assessment
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structural information of a compound by measuring the mass-to-charge ratio (m/z) of its ions. In the context of this compound, MS is instrumental for confirming its molecular formula and for elucidating its structure through the analysis of fragmentation patterns. When coupled with chiral separation techniques, MS is also a critical tool for assessing the enantiomeric purity of the compound.
Structural Elucidation
The structural confirmation of this compound via mass spectrometry begins with the determination of its molecular ion peak. The molecular formula of the compound is C₉H₁₃NO, which corresponds to a monoisotopic mass of 151.0997 g/mol . In a typical mass spectrum, a peak corresponding to this mass, or its protonated form [M+H]⁺ at m/z 152.1070, would be expected. uni.luuni.lu
The fragmentation of the molecular ion provides further structural insights. The fragmentation pattern is influenced by the functional groups present in the molecule, namely the pyridine ring, the secondary alcohol, and the aliphatic chain. Common fragmentation pathways for alcohols include the loss of a water molecule (H₂O), and alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen atom). pages.devlibretexts.orgsavemyexams.com
For this compound, key fragmentation patterns can be predicted:
Loss of a water molecule: A peak corresponding to the loss of H₂O (18 Da) from the molecular ion, resulting in a fragment ion [M-H₂O]⁺ at m/z 133.0891. pages.devlibretexts.org
Alpha-Cleavage: Cleavage of the bond between the chiral carbon and the CH₂OH group would result in the formation of a stable pyridin-2-ylethyl radical and a [CH₂OH]⁺ ion at m/z 31. pages.devsavemyexams.com Alternatively, cleavage on the other side of the chiral carbon would lead to the formation of a methyl radical and a larger fragment.
Pyridine Ring Fragmentation: The pyridine ring itself can undergo characteristic fragmentation, although it is a relatively stable aromatic system.
The predicted mass-to-charge ratios for various adducts of a structurally similar compound, 2-methyl-2-(pyridin-2-yl)propan-1-ol, provide a useful reference for the expected ions of this compound in a mass spectrum. uni.luuni.lu
Table 1: Predicted m/z for Adducts of a Similar Pyridyl Alcohol
| Adduct | Predicted m/z |
| [M+H]⁺ | 152.10700 |
| [M+Na]⁺ | 174.08894 |
| [M+K]⁺ | 190.06288 |
| [M+NH₄]⁺ | 169.13354 |
| [M+H-H₂O]⁺ | 134.09698 |
| Data based on predicted values for 2-methyl-2-(pyridin-2-yl)propan-1-ol, which is an isomer of the target compound. uni.luuni.lu |
A plausible fragmentation pattern for this compound is detailed in the table below.
Table 2: Plausible Mass Spectrometric Fragmentation of this compound
| Fragment Ion | Proposed Structure | m/z (Theoretical) |
| [C₉H₁₃NO]⁺ | Molecular Ion | 151.10 |
| [C₉H₁₂N]⁺ | Loss of OH radical | 134.10 |
| [C₈H₁₀N]⁺ | Loss of CH₂OH group | 120.08 |
| [C₆H₅N]⁺ | Pyridine ring fragment | 79.04 |
| [CH₃O]⁺ | Methanol fragment from rearrangement | 31.02 |
Purity Assessment
Since enantiomers have identical masses, standard mass spectrometry cannot distinguish between (2R)- and (2S)-2-pyridin-2-ylpropan-1-ol. polyu.edu.hk Therefore, assessing the enantiomeric purity requires coupling MS with a chiral separation technique, most commonly gas chromatography (GC) or high-performance liquid chromatography (HPLC). capes.gov.brnih.govnih.govresearchgate.netmdpi.com
The general workflow for enantiomeric purity assessment by chromatography-mass spectrometry involves:
Chiral Separation: The racemic or enantiomerically enriched mixture is passed through a chiral column. The stationary phase of the column interacts differently with each enantiomer, leading to different retention times. mdpi.comchromatographyonline.com
Ionization and Detection: As each enantiomer elutes from the column at its specific retention time, it enters the mass spectrometer, where it is ionized and detected.
Quantification: The abundance of each enantiomer is determined by integrating the area under its corresponding peak in the chromatogram. The enantiomeric excess (e.e.) can then be calculated.
In some cases, derivatization of the alcohol with a chiral derivatizing agent can be employed. nih.gov This creates diastereomers that may be more easily separated on a non-chiral column and can be distinguished by mass spectrometry. polyu.edu.hk
Gas chromatography-mass spectrometry (GC-MS) is a well-established method for the stereoisomeric analysis of chiral secondary alcohols. nih.gov For instance, chiral alcohols in complex mixtures have been successfully separated and quantified using GC-MS after derivatization. nih.gov Similarly, liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high selectivity and sensitivity for the quantification of chiral compounds in various matrices. researchgate.netchromatographyonline.com The choice between GC-MS and LC-MS often depends on the volatility and thermal stability of the analyte and its derivatives.
Computational Chemistry and Theoretical Investigations of 2r 2 Pyridin 2 Ylpropan 1 Ol Systems
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to determining the three-dimensional structure and electronic landscape of a molecule. Methods such as Hartree-Fock (HF) and, more commonly, Density Functional Theory (DFT) are employed to find the lowest energy conformation (the ground state geometry) of (2R)-2-pyridin-2-ylpropan-1-ol. These calculations optimize bond lengths, bond angles, and dihedral angles to provide a precise structural model.
Once the geometry is optimized, a wealth of information about the electronic structure can be extracted. This includes the distribution of electron density, which is crucial for understanding reactivity. For instance, calculations can reveal the locations of highest and lowest electron density, often visualized through Molecular Electrostatic Potential (MEP) maps. In this compound, the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the alcohol group are expected to be regions of high electron density, making them key sites for coordination to metal centers or for hydrogen bonding. mdpi.com Analysis of Mulliken atomic charges provides a quantitative measure of the partial charge on each atom, further clarifying the molecule's polarity and reactive sites. researchgate.net
Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is also critical. The energy and shape of these orbitals indicate the molecule's ability to act as an electron donor (from the HOMO) or an electron acceptor (to the LUMO), providing insight into its chemical reactivity and kinetic stability.
| Property | Description | Exemplary Calculated Value |
|---|---|---|
| Total Energy | The total electronic energy of the optimized molecule. | -441.8 Hartrees |
| Dipole Moment | A measure of the overall polarity of the molecule. | 2.5 Debye |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | -6.8 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | -0.5 eV |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO, indicating chemical reactivity. | 6.3 eV |
| Mulliken Charge on Pyridine N | Partial charge on the nitrogen atom of the pyridine ring. | -0.65 e |
| Mulliken Charge on Alcohol O | Partial charge on the oxygen atom of the alcohol group. | -0.72 e |
Note: The values in Table 1 are illustrative for a pyridyl alcohol system and represent typical outputs from a DFT (B3LYP/6-311++G(d,p)) calculation. Actual values for this compound would require specific computation.
Density Functional Theory (DFT) Studies of Reaction Mechanisms
DFT has become the workhorse of computational chemistry for investigating reaction mechanisms involving organometallic complexes and catalysts. For systems incorporating the this compound ligand, DFT can elucidate complex catalytic cycles, such as those in asymmetric hydrogenation or transfer hydrogenation. wiley.comresearchgate.net
A key strength of DFT is its ability to locate and characterize transition state (TS) structures, which are the energetic maxima along a reaction coordinate. researchgate.net By calculating the structures of reactants, intermediates, transition states, and products, a complete potential energy surface for a reaction can be mapped. The energy difference between the reactants and the highest-energy transition state determines the activation energy barrier (ΔG‡), which governs the reaction rate.
In the context of a reaction catalyzed by a metal complex of this compound, DFT calculations can identify the rate-determining step—the step with the highest activation barrier. acs.org For example, in an asymmetric hydrogenation, this could be the oxidative addition of H2, the coordination of the substrate, the migratory insertion (hydride transfer) step, or the reductive elimination of the product. Mechanistic studies using DFT have shown that for many catalytic systems, the hydride transfer to the substrate is the turnover-determining step. wiley.com Verifying a true transition state involves frequency calculations, which must show exactly one imaginary frequency corresponding to the motion along the reaction coordinate. mdpi.com
| Species | Description | Relative Free Energy (kcal/mol) |
|---|---|---|
| Reactant Complex (Ligand-Metal-Substrate) | Stable complex before hydride transfer. | 0.0 |
| Transition State (TS) | Structure of the hydride transfer step. | +15.2 |
| Product Complex (Ligand-Metal-Product) | Stable complex after hydride transfer. | -5.8 |
For a chiral ligand like this compound, its most important application is in asymmetric catalysis, where it induces stereoselectivity. DFT calculations are indispensable for understanding the origin of this enantioselectivity. nih.gov The mechanism of asymmetric induction is elucidated by modeling the diastereomeric transition states that lead to the (R) and (S) products, respectively.
The chiral environment created by the this compound ligand results in different energies for these two transition states. Non-covalent interactions, such as steric repulsion or stabilizing CH-π interactions between the ligand and the substrate within the catalyst's coordination sphere, are responsible for this energy difference (ΔΔG‡). The favored product enantiomer is the one formed via the lower-energy transition state. The predicted enantiomeric excess (% ee) can be calculated from this energy difference using the Eyring equation. DFT studies have successfully rationalized and even predicted the high enantioselectivities observed experimentally in many catalytic systems, including the manganese-catalyzed hydrogenation of ketones using chiral P,N,N ligands. wiley.com
Transition State Characterization and Energy Barrier Analysis
In Silico Design of Chiral Catalysts Incorporating Pyridyl Alcohol Motifs
Computational chemistry has transitioned from being an explanatory tool to a predictive one, enabling the in silico design of new and improved catalysts. researchgate.net The pyridyl alcohol scaffold, as seen in this compound, is a "privileged" structural motif in ligand design. mdpi.compnas.org
The design process often follows a cycle:
Hypothesis Generation: Based on an existing catalytic system, researchers hypothesize that modifying the ligand structure (e.g., by adding bulky substituents to the pyridine ring or changing the alkyl backbone) could enhance selectivity or activity.
Computational Screening: A library of virtual candidate ligands is created. DFT calculations are then used to predict the performance of each candidate. This typically involves calculating the energy barrier (ΔΔG‡) for the key enantioselective step for a model reaction. wiley.com This high-throughput screening can rapidly identify the most promising candidates.
Rationalization and Refinement: The computational results are analyzed to understand the structure-activity relationships. For instance, it might be found that a bulky group at a specific position enhances selectivity by creating a more defined chiral pocket that better differentiates between the two enantiomeric transition states.
Experimental Validation: The most promising candidates identified through computation are then synthesized and tested in the laboratory to validate the theoretical predictions.
This synergy between computational design and experimental work accelerates the discovery of highly effective chiral catalysts, saving significant time and resources compared to traditional trial-and-error approaches. wiley.commdpi.com
Emerging Research Frontiers and Future Prospects
Development of Novel Stereoselective Synthetic Methodologies for Pyridyl Alcohols
The synthesis of enantiomerically pure pyridyl alcohols like (2R)-2-pyridin-2-ylpropan-1-ol is critical for their application. Research is actively pursuing more efficient and highly selective synthetic routes, moving beyond classical resolution methods.
A primary strategy involves the asymmetric reduction of the corresponding prochiral ketones, such as 2-acetylpyridine (B122185) derivatives. Significant progress has been made using transition metal catalysts. For instance, iridium-catalyzed asymmetric hydrogenation of 2-acetylpyridine has achieved enantiomeric excess (ee) values ranging from 46% to 99%. rsc.org Ruthenium-based catalysts, such as RuCl2[(R)-xylbinap][(R)-daipen], have also demonstrated high efficiency, yielding the desired alcohol with over 99% ee. rsc.org More recently, earth-abundant metal catalysts based on iron, copper, and manganese are being explored as more sustainable alternatives, showing promising enantioselectivity from 72% to 99% for the reduction of 2-acetylpyridine. rsc.org
Another burgeoning area is biocatalysis, which offers an environmentally friendly approach to chiral alcohol synthesis. researchgate.netresearchgate.net The enantioselective reduction of acetylpyridine derivatives using microorganisms is a key focus. tandfonline.comnih.gov For example, while baker's yeast typically produces the (S)-enantiomer, the microorganism Candida maris IFO10003 has been identified for its ability to reduce 5-acetylfuro[2,3-c]pyridine to the (R)-alcohol with high yield (99%) and excellent enantioselectivity (97% ee). tandfonline.comnih.gov Similarly, alcohol dehydrogenases (ADHs), like the one from Lactobacillus kefir, have been successfully used in the reduction of α-halogenated acyl pyridine (B92270) derivatives to the corresponding chiral alcohols with ee values between 95% and >99%. nih.gov These enzymatic methods are often highly selective and operate under mild conditions. tandfonline.comnih.gov
A chemoenzymatic approach has also been developed, combining chemical synthesis with enzymatic steps. For instance, prochiral α-halogenated acyl groups can be selectively introduced into picoline derivatives, followed by enzymatic reduction of the carbonyl group to furnish chiral, fluorinated pyridyl alcohols. nih.gov
| Method | Catalyst/Enzyme | Precursor | Enantiomeric Excess (ee) | Reference |
| Asymmetric Hydrogenation | Ir-f-phamidol | 2-Pyridyl Ketones | High | rsc.org |
| Asymmetric Hydrogenation | RuCl2[(S)-xylPhanePhos][(R,R)-DPEN] | 2-Acetylpyridine | 78% | rsc.org |
| Asymmetric Transfer Hydrogenation | Iridium complex with ligand 74 | Acetophenone | 92% | taltech.ee |
| Biocatalytic Reduction | Candida maris IFO10003 | 5-Acetylfuro[2,3-c]pyridine | 97% | tandfonline.comnih.gov |
| Biocatalytic Reduction | ADH from Lactobacillus kefir | α-Halogenated Acyl Pyridines | 95% - >99% | nih.gov |
Exploration of New Catalytic Applications Beyond Traditional Transformations
The utility of this compound and related chiral pyridyl alcohols extends to their use as ligands in a variety of metal-catalyzed asymmetric reactions. mdpi.com The pyridine nitrogen and the alcohol oxygen can coordinate to a metal center, creating a chiral environment that influences the stereochemical outcome of a reaction. researchgate.net
These ligands have been successfully applied in the enantioselective addition of diethylzinc (B1219324) to aldehydes. For example, pyridyl alcohols derived from D-fructose have shown good asymmetric induction in the reaction with benzaldehyde. The absolute configuration of the resulting 1-phenyl-1-propanol (B1198777) was found to be dictated by the stereochemistry of the carbinol carbon in the ligand.
Furthermore, these pyridyl alcohols serve as precursors for more complex chiral ligands. They can be converted into phosphinite and phosphite (B83602) ligands, which have been evaluated in palladium-catalyzed allylic alkylations. In these cases, the stereochemical induction was also found to depend on the absolute configuration of the carbon that originally bore the alcohol. More recent developments have focused on synthesizing new thioether and selenoether ligands from chiral pyridine amino alcohols for use in palladium-catalyzed Tsuji-Trost allylic alkylation, achieving up to 75% ee. nih.govmdpi.com
The field is also expanding to include novel reaction types. For instance, nickel relay catalysis has enabled the direct transformation of aryl 2-pyridyl esters into secondary benzylic alcohols through a tandem cross-coupling and reduction sequence. acs.org This process highlights the unique reactivity imparted by the 2-pyridyl group, which is essential for the reduction step. acs.org
| Catalytic Reaction | Ligand Type | Metal | Application | Key Finding | Reference |
| Diethylzinc Addition | Pyridyl Alcohol | Zinc | Aldehyde Alkylation | Sense of induction determined by carbinol carbon configuration. | |
| Allylic Alkylation | Pyridyl Phosphinite | Palladium | Asymmetric C-C bond formation | Stereochemical outcome controlled by ligand backbone. | |
| Allylic Alkylation | Thioether/Selenoether | Palladium | Asymmetric C-C bond formation | Achieved up to 75% ee. | nih.govmdpi.com |
| Relay Catalysis | (Implicit) | Nickel | Ester to Alcohol Transformation | 2-Pyridyl group is crucial for the tandem reaction. | acs.org |
Advanced Computational Modeling for Complex Chiral Systems
To accelerate the design of new catalysts and better understand reaction mechanisms, advanced computational modeling, particularly Density Functional Theory (DFT), is being increasingly applied to systems involving pyridyl alcohols. researchgate.netacs.org These theoretical studies provide deep insights into the structure-function relationships of chiral ligands and their metal complexes. researchgate.net
DFT calculations can elucidate the geometries of transition states, helping to explain the origins of enantioselectivity. For example, modeling of palladium-allyl intermediates with chiral pyridyl-containing ligands can reveal how non-covalent interactions, such as π-π stacking and hydrogen bonding, stabilize one transition state over another, thus directing the stereochemical outcome. In the context of the Tsuji-Trost reaction, DFT optimization of diastereomeric sulfonamidate intermediates helped to understand the diastereoselective outcome of their reaction to form new ligands. mdpi.com
Furthermore, computational studies are used to predict the electronic properties of these chiral systems. Frontier Molecular Orbital (FMO) and Natural Bond Orbital (NBO) analyses can be performed on metal complexes with pyridyl-based ligands to understand their reactivity, charge distribution, and stabilizing interactions. researchgate.net For instance, DFT studies on ruthenium complexes have shown that the Highest Occupied Molecular Orbital (HOMO) is primarily located on the metal center, while the Lowest Unoccupied Molecular Orbital (LUMO) is associated with the pyridine-type ligands, which has implications for their electrochemical and photophysical properties. orientjchem.org This predictive power allows for the rational design of new ligands with tailored electronic and steric properties for specific catalytic applications. researchgate.netacs.org
Integration with Sustainable Chemistry Principles in Synthesis
The principles of green chemistry are increasingly influencing the synthesis and application of pyridyl alcohols. researchgate.net A major focus is the replacement of hazardous reagents and solvents and the utilization of renewable feedstocks and energy sources. rsc.org
Biocatalysis stands out as a key green methodology. The use of whole-cell systems or isolated enzymes, such as alcohol dehydrogenases, for the synthesis of chiral alcohols operates in aqueous media under mild conditions, avoiding harsh chemicals. nih.govacsgcipr.org These biocatalytic reductions can be coupled with cofactor regeneration systems, making the processes more efficient and scalable for industrial application. nih.govnih.gov For example, an efficient system coupling an alcohol dehydrogenase (RhADH) and a formate (B1220265) dehydrogenase (CpFDH) has been established for the asymmetric reduction of various aromatic ketones. nih.govnih.gov
Another approach involves designing catalytic cycles that minimize waste. Acceptorless dehydrogenative coupling (ADC) is a powerful strategy for forming C-C and C-N bonds using alcohols as primary feedstocks, liberating only hydrogen and water as byproducts. rsc.orgacs.org This has been applied to the synthesis of N-heterocycles like pyridines and pyrimidines from simple alcohols, often using catalysts based on abundant metals like iron. rsc.orgacsgcipr.org There is also a move towards using renewable energy sources; a solar-light-driven protocol combining photocatalysis and biocatalysis has been developed for the enantioselective synthesis of chiral alcohols, mimicking natural photosynthesis. rsc.org
These efforts aim to create more economical and ecologically sound processes for producing valuable chiral compounds like this compound and its derivatives. rsc.org
Q & A
Q. Key Considerations :
- Solvent polarity and temperature significantly impact reaction efficiency and enantiomeric excess (ee).
- Purification via recrystallization or chiral chromatography ensures high purity (>98% ee) .
Basic: What spectroscopic and analytical methods validate the structural and stereochemical integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and pyridine ring substitution patterns. Chiral derivatizing agents (e.g., Mosher’s acid) distinguish enantiomers .
- High-Performance Liquid Chromatography (HPLC) : Chiral columns (e.g., amylose-based) separate enantiomers, with retention times compared to standards .
- X-ray Crystallography : Single-crystal analysis provides definitive stereochemical assignment, as demonstrated for structurally related pyridine alcohols .
Data Interpretation : Cross-referencing spectral data with computational simulations (DFT) resolves ambiguities in peak assignments .
Advanced: How can catalytic systems be optimized to improve yield and stereoselectivity in asymmetric synthesis?
Methodological Answer:
- Catalyst Screening : Test chiral ligands (e.g., BINOL, Salen) with transition metals (Ru, Rh) under varying temperatures and pressures .
- Kinetic Resolution : Monitor reaction progress via in-situ FTIR or HPLC to identify optimal reaction termination points for maximal ee .
- Solvent Effects : Polar aprotic solvents (e.g., THF, DMF) enhance catalyst stability, while additives (molecular sieves) mitigate moisture interference .
Case Study : A Ru-catalyzed hydrogenation of pyridine ketones achieved 95% ee at 50°C in THF, demonstrating temperature-dependent stereocontrol .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for reactions involving volatile intermediates.
- Spill Management : Absorb spills with inert materials (silica gel) and dispose as hazardous waste .
- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .
Advanced: How can discrepancies between computational predictions and experimental reactivity data be resolved?
Methodological Answer:
- Replicate Experiments : Conduct triplicate trials under controlled conditions to isolate variables (e.g., humidity, catalyst lot) .
- DFT Refinement : Adjust computational parameters (basis sets, solvation models) to better align with empirical observations .
- Cross-Validation : Compare results with structurally analogous compounds (e.g., 2-(6-methylpyridin-2-yl)propan-2-ol) to identify systemic errors .
Example : A study on pyridine alcohol oxidation noted discrepancies in predicted vs. observed reaction rates; recalibrating solvation models reduced error margins by 15% .
Advanced: What role does the pyridine ring’s substitution pattern play in biological target interactions?
Methodological Answer:
- Enzyme Binding Studies : Pyridine alcohols inhibit cytochrome P450 enzymes via coordination to heme iron, as shown in kinetic assays .
- Structure-Activity Relationships (SAR) : Modifying the pyridine’s substituents (e.g., nitro, ethynyl groups) alters binding affinity to bacterial dihydrofolate reductase .
- Molecular Dynamics (MD) Simulations : Predict binding poses and residence times for drug design optimization .
Q. Table 1: Biological Activity of Pyridine Alcohol Derivatives
| Compound | Target Enzyme | IC₅₀ (μM) | Reference |
|---|---|---|---|
| This compound | CYP3A4 | 12.3 | |
| 2-(6-Methylpyridin-2-yl)propan-2-ol | Dihydrofolate reductase | 8.7 |
Basic: What storage conditions ensure the stability of this compound?
Methodological Answer:
- Temperature : Store at 2–8°C in amber vials to prevent photodegradation.
- Humidity Control : Use desiccants (silica gel) in sealed containers to avoid hydrolysis .
- Long-Term Stability : Monitor via periodic HPLC analysis; degradation <2% over 12 months under recommended conditions .
Advanced: How do in silico models predict metabolic pathways, and how do they correlate with in vitro assays?
Methodological Answer:
- Software Tools : Use Schrödinger’s ADMET Predictor or SwissADME to simulate Phase I/II metabolism (e.g., hydroxylation, glucuronidation) .
- In Vitro Validation : Incubate with liver microsomes and quantify metabolites via LC-MS/MS. Adjust models based on enzyme kinetics (Km, Vmax) .
- Limitations : Overprediction of minor pathways due to incomplete enzyme databases; cross-species variability requires human hepatocyte validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
